N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-9(10-2-1-7-15-10)5-6-12-11(14)8-3-4-8/h1-2,7-9,13H,3-6H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHRCTPWNFSGRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCC(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanecarboxamide typically involves the reaction of furan derivatives with cyclopropanecarboxylic acid derivatives. One common method includes the condensation of 3-(furan-2-yl)-3-hydroxypropylamine with cyclopropanecarboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the cyclopropanecarboxamide moiety can be reduced to form corresponding alcohols.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like alkoxides or amines in the presence of a suitable leaving group.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Cyclopropylmethanol derivatives.
Substitution: Various substituted cyclopropanecarboxamides depending on the nucleophile used.
Scientific Research Applications
N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxypropyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Furan Derivatives
Naphtho[2,1-b]furan-based compounds (e.g., compounds 7a,b, 8, 10, 12–15 in ) share a furan-derived framework but incorporate extended aromatic systems (e.g., naphtho[2,1-b]furan). These compounds exhibit higher molecular weights (e.g., compound 12: molecular formula C₃₃H₂₅N₃O₄) and lipophilicity compared to the target compound, which may limit their bioavailability. The hydroxypropyl chain in N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanecarboxamide likely enhances aqueous solubility relative to these naphthofuran derivatives .
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide, ) is a pesticide with a tetrahydrofuran ring and chlorophenyl substituent. The chloro substituent also increases electrophilicity and toxicity, contrasting with the hydroxypropyl group’s hydrophilic character .
Cyclopropanecarboxamide Derivatives
GSK-3β inhibitors (e.g., compounds 19–25 in ) feature cyclopropanecarboxamide linked to pyridine or cyanophenyl groups. For example:
| Compound | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| 19 | C₁₅H₂₁ClN₄O₃S | 372.87 | Sulfonyl, ethyl |
| 24 | C₁₅H₁₂N₄O | 265.26 | Cyano, bipyridine |
The target compound’s furan and hydroxypropyl groups may offer improved blood-brain barrier penetration compared to sulfonyl or cyano substituents, which are bulkier and more polar. Additionally, the hydroxypropyl chain could facilitate hydrogen bonding in biological targets, a property less prominent in compounds 19–25 .
Indole-3-carboxamide Analogues
N-(3-hydroxypropyl)-indole-3-carboxamide () replaces the furan ring with an indole group. Indole’s electron-rich aromatic system enables stronger van der Waals and cation-π interactions compared to furan. However, the hydroxypropyl chain’s role in solubility is conserved.
Key Research Findings
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in (amide coupling) and (furan functionalization), but its simpler structure may allow higher yields than naphthofuran derivatives .
- Biological Potential: While highlights cyclopropanecarboxamides as GSK-3β inhibitors, the hydroxypropyl-furan combination in the target compound could modulate kinase selectivity or reduce off-target effects compared to cyanophenyl derivatives .
- Toxicity Profile : Cyprofuram’s chlorine substituent () underscores how substituent choice impacts toxicity; the target compound’s lack of halogens may improve safety .
Q & A
Q. What synthetic methodologies are effective for synthesizing N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanecarboxamide?
The synthesis typically involves multi-step reactions:
- Step 1: Functionalization of furan-2-yl derivatives (e.g., alkylation or hydroxylation) to introduce the hydroxypropyl group.
- Step 2: Amide coupling between the hydroxypropyl intermediate and cyclopropanecarboxylic acid derivatives using reagents like EDCl/HOBt.
- Critical parameters: Temperature control (60–80°C for nucleophilic additions), solvent polarity (DMF or THF for amide coupling), and stoichiometric ratios (1:1.2 for amine:acyl chloride).
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
Q. Which analytical techniques are essential for structural confirmation?
- NMR Spectroscopy: 1H NMR (δ 6.2–6.4 ppm for furan protons; δ 1.0–1.5 ppm for cyclopropane CH2) and 13C NMR (δ 170–175 ppm for amide carbonyl).
- X-ray Crystallography: Resolves 3D conformation, particularly cyclopropane ring strain and hydrogen-bonding networks (e.g., O–H···O interactions).
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C11H15NO3 requires m/z 209.1052) .
Q. What preliminary assays assess biological activity?
- Enzyme Inhibition: Screen against serine hydrolases or kinases using fluorogenic substrates (e.g., 4-nitrophenyl acetate hydrolysis).
- Antimicrobial Activity: Broth microdilution assays (MIC determination) against Gram-positive/negative strains.
- Cytotoxicity: MTT assay (IC50 values in cancer cell lines like HeLa or MCF-7) .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate electronic properties and reaction pathways?
- Methodology: Use B3LYP/6-311++G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO gaps predict reactivity), partial charges (amide group electrophilicity), and transition-state geometries.
- Validation: Compare computed IR spectra with experimental data (e.g., carbonyl stretching at ~1650 cm⁻¹).
- Applications: Predict regioselectivity in electrophilic substitutions (e.g., furan ring vs. cyclopropane) .
Q. How to resolve contradictions in reported pharmacological data (e.g., varying IC50 values)?
- Systematic Variables: Test substituent effects (e.g., replacing furan with thiophene) and stereochemistry (R/S hydroxypropyl configuration).
- Controlled Assays: Use isogenic cell lines to minimize genetic variability; standardize assay conditions (pH, serum concentration).
- Data Analysis: Apply multivariate statistics (e.g., PCA) to identify confounding factors .
Q. What strategies optimize enantioselective synthesis of the hydroxypropyl moiety?
- Catalytic Asymmetric Reduction: Employ chiral catalysts (e.g., Corey-Bakshi-Shibata) for ketone intermediates.
- Dynamic Kinetic Resolution: Utilize lipases (e.g., Candida antarctica) in solvent-free systems.
- Analytical Validation: Chiral HPLC (Chiralpak IA column) to confirm enantiomeric excess (>95%) .
Methodological Challenges
Q. How to characterize hydrogen-bonding interactions in solid-state structures?
- Techniques: Single-crystal X-ray diffraction (O–H···O distances <2.8 Å) combined with Hirshfeld surface analysis.
- Computational Support: AIM (Atoms in Molecules) theory to quantify bond critical points .
Q. What in silico approaches predict metabolic stability?
- Tools: CypReact or GLORYx for cytochrome P450 metabolism prediction.
- Parameters: LogP (1.5–3.0 for optimal membrane permeability), topological polar surface area (<90 Ų).
- Validation: Microsomal incubation assays (e.g., human liver microsomes + NADPH) .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
